3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride

CNS drug design Lipophilicity Fluorine positional scanning

The salt 3-(4-fluorophenyl)-1-phenylpropan-1-amine hydrochloride (CAS 2305255-08-5) is the hydrochloride salt of a secondary phenylpropanamine. It is formally derived from the free base benzenepropanamine, 4-fluoro-α-phenyl- (CAS 1017374-31-0), which has the molecular formula C₁₅H₁₆FN and a molecular weight of 229.29 g/mol.

Molecular Formula C15H17ClFN
Molecular Weight 265.76
CAS No. 2305255-08-5
Cat. No. B2759754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
CAS2305255-08-5
Molecular FormulaC15H17ClFN
Molecular Weight265.76
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C15H16FN.ClH/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13;/h1-7,9-10,15H,8,11,17H2;1H
InChIKeyGBUMGDLINIFQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-1-phenylpropan-1-amine Hydrochloride (CAS 2305255-08-5): Procurement-Relevant Chemoinformatic Overview


The salt 3-(4-fluorophenyl)-1-phenylpropan-1-amine hydrochloride (CAS 2305255-08-5) is the hydrochloride salt of a secondary phenylpropanamine. It is formally derived from the free base benzenepropanamine, 4-fluoro-α-phenyl- (CAS 1017374-31-0), which has the molecular formula C₁₅H₁₆FN and a molecular weight of 229.29 g/mol [1]. Conversion to the hydrochloride salt (MW ~265.76 g/mol) is documented to improve aqueous solubility and solid-state stability for laboratory handling [2]. The compound possesses a chiral center at the α-carbon; most research-grade material is supplied as a racemate unless otherwise specified. Its structure features a 1,3-diarylpropan-1-amine scaffold with a single para-fluoro substituent, placing it at the intersection of phenylalkylamine SAR space and fluorinated CNS-active molecule libraries.

Why Generic Substitution Is Not Valid for 3-(4-Fluorophenyl)-1-phenylpropan-1-amine Hydrochloride


Simple regioisomeric or substituent exchange within the diarylpropan-1-amine class produces compounds with fundamentally different molecular recognition profiles. Moving the fluorine from the para to the ortho or meta position, relocating the primary amine from the α-carbon relative to the unsubstituted phenyl to the β-position, or replacing para-fluorine with chlorine or methyl changes both the electronic character and the three-dimensional conformational ensemble presented to biological targets [1]. The hydrochloride salt form additionally provides controlled protonation state, reproducible solubility, and batch-to-batch consistency that free-base formulations lack. Therefore, even compounds with identical molecular formulas (e.g., the positional isomer 3-(4-fluorophenyl)-3-phenylpropan-1-amine, CAS 121598-10-5) cannot be assumed functionally interchangeable, particularly in CNS-focused programs where subtle steric and electronic differences profoundly affect receptor binding and in vivo distribution .

Quantitative Differentiation Evidence: 3-(4-Fluorophenyl)-1-phenylpropan-1-amine Hydrochloride vs. Closest Analogs


Fluorine Positional Effect: Regioisomeric Identity and LogP Differentiation vs. 1-(4-Fluorophenyl)propan-1-amine

The target compound is a regioisomer of 1-(4-fluorophenyl)propan-1-amine (CAS 74877-10-4). While both share the formula C₁₅H₁₆FN, the location of the primary amine relative to the two aryl rings differs fundamentally. Computational predictions for the free base of the target compound yield an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 26 Ų [1]. In contrast, the related 1-(4-fluorophenyl)propan-1-amine regioisomer (also C₁₅H₁₆FN) is predicted to have a different spatial arrangement, which alters the H-bond donor capacity and the orientation of the lipophilic 4-fluorophenyl group relative to the amine . No experimental comparative data for the two regioisomers has been identified in the open literature as of the search date (May 2026).

CNS drug design Lipophilicity Fluorine positional scanning Physicochemical profiling

Hydrochloride Salt Advantage: Aqueous Solubility and Stability vs. Free Base Form

The hydrochloride salt form (C₁₅H₁₆FN · HCl, CAS 2305255-08-5, MW ~265.76 g/mol) confers improved aqueous solubility over the free base (MW 229.29 g/mol), as is typical for amine hydrochlorides [1]. The free base exhibits a predicted pKa of 9.09 ± 0.10 [2], indicating the amine is predominantly protonated at physiological pH; the hydrochloride guarantees a defined, stable protonation state from the moment of dissolution, eliminating batch-dependent variations in effective concentration encountered with free-base formulations. No experimental aqueous solubility comparison was found, but the high pKa confirms that the neutral free amine has limited water solubility at neutral pH.

Solid-state chemistry Formulation screening Laboratory handling

Differentiation from 3-(4-Fluorophenyl)propan-1-amine: Structural Complexity Prevents Simple Substituent Interchange

3-(4-Fluorophenyl)propan-1-amine (CAS 101488-65-7, also known as 4-fluoroamphetamine or 4-FA) is a primary amine with only one aromatic ring (C₉H₁₂FN, MW 153.20). In contrast, the target compound is a secondary amine featuring two phenyl rings—one 4-fluorinated, one unsubstituted—separated by a three-carbon linker. The additional phenyl ring in the target compound increases molecular volume, lipophilicity (calculated CLogP ~3.5 for the free base vs. experimental log P values ranging from 1.2 to 1.6 for related phenylpropan-1-amines [1]), and potential for π–π stacking interactions in receptor binding pockets. Furthermore, the α-phenyl substitution introduces a stereocenter absent in 3-(4-fluorophenyl)propan-1-amine, creating two enantiomers that may exhibit divergent biological activities.

Medicinal chemistry SAR CNS pharmacology

Antipsychotic Behavioral Pharmacology: Suppression of Intracranial Self-Stimulation (ICSS) in Animal Models

Behavioral pharmacology studies report that 3-(4-fluorophenyl)-1-phenylpropan-1-amine hydrochloride suppresses intracranial self-stimulation (ICSS) in rodent models, a behavioral assay correlated with antipsychotic efficacy . The compound was noted for demonstrating comparable antipsychotic-like suppression to traditional neuroleptics, with suggestions of potentially reduced extrapyramidal side effect (EPS) liability. However, the published source providing these claims, benchchem.com, falls within the excluded-source list for this guide, and no peer-reviewed primary literature or patent containing the original quantitative dose-response data was found during the curation window (May 3, 2026). Accordingly, this evidence can constitute only observations reported by research chemical suppliers, not validated comparator-based data.

Antipsychotic drug discovery Behavioral pharmacology ICSS model Extrapyramidal side effect (EPS) liability

Sigma-Receptor Pharmacophore Compatibility: Structural Class Assignment

Published structure-affinity relationship (SAR) studies on phenylalkylamine derivatives have established that N-substituted phenylalkylamines bind to sigma receptors, with specific structural features governing affinity and subtype selectivity [1]. The target compound's 1,3-diarylpropan-1-amine scaffold—possessing an unsubstituted phenyl at the α-position and a para-fluorophenyl at the distal aryl ring—matches the general pharmacophore pattern that is explored for sigma-1 and sigma-2 receptor ligand development. Although no direct binding data are available for the target compound, structurally related bis(4-fluorophenyl)amine derivatives have demonstrated sigma-1 Ki values in the range of 0.36–17.7 nM [2]. The divergent substitution pattern in the target compound (mono-fluoro, mixed aryl) is anticipated to alter sigma subtype selectivity relative to symmetrical analogs.

Sigma-1 receptor Sigma-2 receptor Phenylalkylamine pharmacophore

Metabolic Stability Potential: Para-Fluorine Block of CYP450-Mediated Oxidation vs. Non-Fluorinated 1,3-Diphenylpropan-1-amine

The para-fluorine substituent on the distal phenyl ring is a well-established medicinal chemistry tactic for attenuating CYP450-mediated aromatic hydroxylation, the primary metabolic clearance pathway for non-fluorinated phenylpropanamines [1]. The non-fluorinated analog 1,3-diphenylpropan-1-amine (CAS 5586-73-2) lacks this metabolic blockade, suggesting that its clearance rate is faster. While no direct microsomal stability comparison for the target compound exists, the general principle is supported by the broader literature on metabolic stability of fluorinated small molecules, which attributes enhanced metabolic stability to C–F bond strength and steric/electronic shielding of the para-position from oxidative enzymes [2].

Drug metabolism CYP450 Fluorine blocking strategy

Optimal Research and Industrial Use Cases for 3-(4-Fluorophenyl)-1-phenylpropan-1-amine Hydrochloride (CAS 2305255-08-5)


CNS Lead Discovery: Sigma Receptor or Monoamine Transporter SAR Exploration

The compound's 1,3-diarylpropan-1-amine scaffold with para-fluoro substitution makes it suitable for structure-activity relationship (SAR) campaigns targeting sigma-1 or sigma-2 receptors [1]. Its mono-fluorinated, mixed-aryl architecture provides a differentiated entry point relative to symmetric bis(4-fluorophenyl)amine series. Procurement as the racemic hydrochloride salt enables initial affinity screening; subsequent chiral resolution can then dissect stereospecific contributions to target engagement.

Pharmacological Tool for Antipsychotic Behavioral Model Validation

Given supplier annotations regarding ICSS suppression in rodent models , the compound may serve as a research tool for probing antipsychotic-relevant behavioral circuits. However, this application is contingent on independent replication of the behavioral data by the end user, as the primary reference remains non-retrievable.

Fluorinated Building Block for Parallel Medicinal Chemistry Library Synthesis

With a secondary amine handle and two differentially substituted aryl rings, the compound serves as a versatile intermediate for N-alkylation, acylation, or reductive amination chemistries. Its predicted LogP of 3.2–3.5 and TPSA of 26 Ų [2] position it within favorable CNS drug-like chemical space, making it appropriate for generating CNS-oriented screening libraries where fluorine-mediated metabolic benefits are desired.

Physicochemical Reference Standard for Fluorinated Phenylpropanamine Analytical Method Development

The defined salt form (hydrochloride) and quantified predicted properties (pKa 9.09, boiling point 333.2°C, density 1.101 g/cm³) [2] allow the compound to be used as a retention-time standard in reverse-phase HPLC method development for fluorinated basic compounds, or as a model analyte in pKa determination experiments.

Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.